molecular formula C18H20ClN5O2S B2719507 1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 869344-51-4

1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2719507
CAS No.: 869344-51-4
M. Wt: 405.9
InChI Key: VHNGXVDRRWHORR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-ethanone backbone and a 2-chlorophenyl substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with CNS receptors, suggesting possible neuropharmacological applications .

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-11-20-18-24(21-11)17(26)16(27-18)15(13-5-3-4-6-14(13)19)23-9-7-22(8-10-23)12(2)25/h3-6,15,26H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNGXVDRRWHORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone, also referred to as Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (CAS Number: 869343-90-8), is a complex organic compound notable for its potential biological activities. This article reviews its biological activities based on current research findings.

Chemical Structure and Properties

The compound features several significant structural components:

  • Piperazine ring
  • Thiazolo-triazole moiety
  • Chlorophenyl group

The molecular formula is C19H22ClN5O3SC_{19}H_{22}ClN_{5}O_{3}S with a molecular weight of approximately 435.9 g/mol .

Antimicrobial Properties

Compounds containing thiazole and triazole rings are frequently associated with antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. The thiazole and triazole moieties are known to enhance the bioactivity of compounds due to their interactions with microbial enzymes .

Acetylcholinesterase Inhibition

Research into related heterocyclic compounds has indicated promising acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

The biological mechanisms underlying the activities of these compounds often involve:

  • Enzyme inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Induction of apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating novel derivatives based on the thiazolo-triazole framework. For example:

  • Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for their biological activities against various cancer cell lines.
    • Results indicated significant anticancer activity with some compounds inducing apoptosis in HepG2 cells at varying concentrations .
  • In Silico Studies : Molecular docking studies have been employed to predict binding affinities and interactions between these compounds and target proteins like AChE, further elucidating their potential therapeutic roles .

Scientific Research Applications

Structural Characteristics

The compound is characterized by several key structural components:

  • Piperazine Ring : Known for its diverse biological activities, the piperazine moiety enhances the compound's interaction with biological targets.
  • Thiazolo-Triazole Moiety : This heterocyclic structure is often associated with antimicrobial and antifungal properties.
  • Chlorophenyl Group : The presence of a chlorinated phenyl group can enhance the compound's biological activity through electron-withdrawing effects.

Molecular Formula and Properties

  • Molecular Formula : C19H22ClN5O3S
  • Molecular Weight : Approximately 435.93 g/mol
  • CAS Number : 869343-90-8

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole structures exhibit significant antimicrobial properties. The unique combination of these moieties in the compound may contribute to enhanced efficacy against various pathogens. Studies have shown that derivatives of similar structures often demonstrate potent activity against both bacterial and fungal strains .

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics. Notably, it may act as a modulator for specific receptors involved in inflammatory responses, such as the CXCR3 receptor, which plays a crucial role in guiding leukocyte trafficking during immune responses .

Synthesis Techniques

The synthesis of 1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step reactions integrating various chemical precursors. Common methodologies include:

  • Formation of the Piperazine Derivative : Reaction of piperazine with appropriate halogenated compounds.
  • Introduction of Thiazolo-Triazole Moiety : Utilizing thiazole and triazole precursors through cyclization reactions.
  • Final Coupling Reaction : Combining all components to form the final product through condensation reactions.

Study 1: Antimicrobial Evaluation

A study conducted on similar derivatives revealed that compounds with thiazole and triazole functionalities exhibited significant antimicrobial activity when tested against various bacterial strains. For instance, certain derivatives demonstrated effectiveness comparable to established antimicrobial agents like miconazole and clotrimazole .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the interactions between the compound and its biological targets. These studies suggest that hydrophobic interactions are crucial for binding affinity to target receptors, indicating potential therapeutic applications in treating inflammatory diseases .

Study 3: Synthesis and Characterization

Research focusing on the synthesis of related piperazine derivatives highlighted successful methodologies for creating complex heterocycles with promising biological activities. The synthesized compounds were characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic and Heterocyclic Moieties

  • Compound A: 1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone Key Differences:
  • Chlorophenyl Position : 3-chloro vs. 2-chloro in the target compound.
  • Thiazolo-triazole Substituent : 2-ethyl vs. 2-methyl.

    • Impact : The 3-chloro configuration may alter steric interactions with target proteins, while the ethyl group increases hydrophobicity compared to methyl .
  • Compound B: 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone Key Differences:
  • Aryl Group : 3-fluorophenyl vs. 2-chlorophenyl.
  • Piperazine-Linked Group: Furyl methanone vs. ethanone.

Core Heterocycle Modifications

  • Compound C: 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethanone Key Differences:
  • Simplified Structure : Lacks the piperazine and chlorophenyl moieties.

    • Impact : The absence of the piperazine-aryl system reduces molecular weight (MW: ~221 g/mol vs. ~450 g/mol for the target compound) and likely diminishes receptor-binding complexity .
  • Compound D: 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol Key Differences:
  • Heterocycle : Tetrazole ring vs. thiazolo-triazole.
  • Functional Groups: Nitrophenyl and ethanol vs. chlorophenyl and ethanone. Impact: The tetrazole’s high polarity may improve solubility but reduce membrane permeability compared to the thiazolo-triazole system .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP* (Predicted)
Target Compound ~450 2-ClPh, 6-OH, 2-Me, piperazine 2.8
Compound A ~464 3-ClPh, 6-OH, 2-Et, piperazine 3.2
Compound B ~448 3-FPh, 2-Et, furyl, piperazine 2.5
Compound C ~221 2-Me, thiazolo-triazole 1.5

*logP values estimated using fragment-based methods.

Q & A

Q. What are the foundational synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

The thiazolo-triazole system is typically synthesized via cyclization reactions. For example, hydrazine hydrate can react with α,β-unsaturated ketones under reflux in glacial acetic acid to form pyrazoline intermediates, which are further functionalized. Heterocyclic fusion is achieved using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, followed by recrystallization for purification .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Thin-layer chromatography (TLC) is used to monitor reaction progress . Final purity is confirmed via melting point analysis, IR spectroscopy (to identify hydroxyl, carbonyl, and aromatic C-H stretches), and 1H NMR^1 \text{H NMR} (to resolve methyl, piperazine, and aromatic protons). For example, the 6-hydroxy group in the thiazolo-triazole ring shows a characteristic downfield shift at δ 10–12 ppm .

Q. What solvents and catalysts are optimal for coupling the piperazine and 2-chlorophenyl moieties?

Polar aprotic solvents like DMF or ethanol are preferred for nucleophilic substitution reactions. Catalytic conditions using PEG-400 with Bleaching Earth Clay (10 wt%) at 70–80°C enhance yield by promoting efficient mixing and reducing side reactions .

Advanced Research Questions

Q. How can reaction yields be improved for the multi-step synthesis of this compound?

Yield optimization requires:

  • Temperature control : Maintaining 70–80°C during cyclization prevents byproduct formation .
  • Catalyst screening : Alternative catalysts like Amberlyst-15 or molecular sieves may improve selectivity for the thiazolo-triazole ring .
  • Purification : Gradient recrystallization (e.g., water followed by ethanol) enhances purity without chromatography .

Q. What computational methods are suitable for analyzing the conformational stability of the piperazine-thiazolo-triazole system?

Density Functional Theory (DFT) calculations can model the compound’s lowest-energy conformation. Key parameters include:

  • Torsional angles : Between the piperazine and 2-chlorophenyl groups.
  • Intermolecular interactions : Hydrogen bonding between the 6-hydroxy group and the ethanone carbonyl .

Q. How do structural modifications (e.g., substituents on the thiazolo-triazole ring) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 2-Methyl substitution : Enhances metabolic stability by steric hindrance .
  • 6-Hydroxy group : Critical for hydrogen bonding with biological targets (e.g., enzymes or receptors) . Advanced assays, such as enzyme inhibition kinetics or cellular uptake studies, are recommended to validate these effects .

Data Contradiction and Methodological Challenges

Q. How to address inconsistencies in reported biological activity data for similar triazole derivatives?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Control experiments : Compare results with known inhibitors (e.g., triazole-based reference drugs) to rule out assay-specific artifacts .
  • Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., chlorine substituents correlating with increased potency) .

Q. What strategies resolve discrepancies in spectroscopic data for structurally analogous compounds?

  • Deuteration studies : Use 2H NMR^2 \text{H NMR} to distinguish overlapping proton signals in aromatic regions .
  • X-ray crystallography : Provides definitive confirmation of bond angles and stereochemistry, especially for the thiazolo-triazole-piperazine junction .

Methodological Recommendations

Q. What in vitro models are most relevant for evaluating this compound’s pharmacological potential?

  • Enzyme inhibition : Use purified kinases or phosphatases to test target engagement (e.g., IC50_{50} determination) .
  • Cytotoxicity screening : Employ MTT assays in cancer cell lines (e.g., MCF-7 or A549) with dose-response curves (0.1–100 µM) .

Q. How to design a stability study for this compound under physiological conditions?

  • pH variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor changes via UV spectroscopy .

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